![molecular formula C7H9N3O4S B076274 Methaniazide CAS No. 13447-95-5](/img/structure/B76274.png)
Methaniazide
描述
准备方法
合成路线和反应条件: 甲磺酰异烟肼是通过异烟肼与甲磺酸的反应合成的 。 反应通常涉及在与乙酰异烟肼中乙酰基相同的位置形成甲磺酸酯基 。 该化合物通常以其钠盐形式使用 .
工业生产方法: 甲磺酰异烟肼的工业生产涉及使用与实验室合成相同的反应原理进行大规模合成。 该工艺针对产率和纯度进行了优化,确保最终产品符合药典标准 .
化学反应分析
反应类型: 甲磺酰异烟肼会发生多种化学反应,包括:
氧化: 甲磺酰异烟肼可以被氧化形成各种氧化产物。
还原: 该化合物可以在特定条件下被还原,生成不同的还原形式。
取代: 甲磺酰异烟肼可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应,具体取决于所需的产物。
形成的主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生磺酸衍生物,而还原可能会产生肼衍生物 .
科学研究应用
作用机制
甲磺酰异烟肼作为异烟酸的 prodrug 起作用,异烟酸是在体内的代谢过程中形成的 。 该化合物靶向参与细胞壁合成的细菌酶,导致细菌生长和复制受到抑制 。 甲磺酰异烟肼中的甲磺酸酯基在其作用机制中起着至关重要的作用,类似于乙酰异烟肼中的乙酰基 .
类似化合物:
异烟肼: 一种广泛使用的抗结核药物,也作为异烟酸的 prodrug 起作用.
乙酰异烟肼: 异烟肼的另一种衍生物,具有相似的特性和作用机制.
硫乙酰胺: 通常与甲磺酰异烟肼联合使用,以增强抗结核效果.
甲磺酰异烟肼的独特性: 甲磺酰异烟肼的独特之处在于其特定的甲磺酸酯基,这使其有别于其他异烟肼衍生物。 这种结构差异可能会影响其药代动力学和药效学,使其成为特定治疗应用的宝贵化合物 .
相似化合物的比较
Isoniazid: A widely used antituberculosis drug that also acts as a prodrug of isonicotinic acid.
Acetylisoniazid: Another derivative of isoniazid with similar properties and mechanisms of action.
Thioacetazone: Often used in combination with methaniazide for enhanced antituberculosis effects.
Uniqueness of this compound: this compound is unique due to its specific mesylate group, which differentiates it from other isoniazid derivatives. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .
生物活性
Methaniazide, a compound primarily used in the treatment of tuberculosis, has garnered attention for its biological activity beyond its primary therapeutic applications. This article delves into various aspects of this compound's biological effects, including its pharmacological properties, potential side effects, and relevant case studies that highlight its impact on human health.
This compound is a derivative of isoniazid, a well-known antitubercular agent. Its chemical structure allows it to inhibit the synthesis of mycolic acids in the bacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis. This mechanism is similar to that of isoniazid, but this compound exhibits unique pharmacokinetic properties that may influence its efficacy and safety profile.
Antimicrobial Activity
This compound demonstrates significant antimicrobial activity against Mycobacterium tuberculosis. In vitro studies have shown that it effectively reduces bacterial load in culture systems. The minimum inhibitory concentration (MIC) values for this compound have been reported to be comparable to those of other first-line antitubercular drugs, indicating its potential as a viable treatment option.
Side Effects and Toxicity
Despite its efficacy, this compound is associated with several side effects. A notable case involved a patient who developed bilateral uveitis after concurrent administration of this compound with rifabutin and other antitubercular agents. The ocular inflammation improved upon discontinuation of rifabutin but highlighted the need for careful monitoring when combining these medications .
Case Studies
-
Case Study on Ocular Toxicity :
- Patient Profile : A 40-year-old HIV-positive male undergoing treatment for pulmonary tuberculosis.
- Treatment Regimen : Included this compound (500 mg/day), rifabutin (300 mg/day), pyrazinamide (1500 mg/day), and ethambutol (800 mg/day).
- Outcome : The patient developed left-eye panuveitis, which resolved after discontinuing rifabutin while continuing with this compound. This case underscores the importance of recognizing potential drug interactions and side effects in patients receiving multiple therapies .
-
Pharmacokinetic Studies :
- Research indicates that this compound's absorption and metabolism can be influenced by concomitant medications, leading to variations in plasma levels and therapeutic outcomes. Studies suggest that the presence of other drugs may alter the pharmacokinetics of this compound, necessitating dose adjustments to avoid toxicity .
Research Findings
Recent studies have focused on the metabolic pathways involving this compound and its metabolites. For instance, investigations into how this compound is processed in the liver reveal that its metabolites retain some biological activity, potentially contributing to both therapeutic effects and side effects. Understanding these metabolic processes is crucial for optimizing treatment regimens involving this compound.
Summary of Biological Activities
Activity Type | Details |
---|---|
Antimicrobial | Effective against Mycobacterium tuberculosis; MIC values comparable to isoniazid. |
Ocular Toxicity | Case reports indicate potential for uveitis when combined with rifabutin. |
Metabolic Activity | Metabolites exhibit biological activity; further research needed on implications. |
属性
IUPAC Name |
[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14/h1-4,9H,5H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZQCROBCYNTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3804-89-5 (hydrochloride salt) | |
Record name | Methaniazide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048248 | |
Record name | Isoniazid methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13447-95-5 | |
Record name | 4-Pyridinecarboxylic acid, 2-(sulfomethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13447-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methaniazide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoniazid methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methaniazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHANIAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8S7ZES0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。